amine](/img/structure/B13186708.png)
[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a fluorine atom at the 6th position and a methylamine group attached to the benzodioxin ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the benzodioxin ring through a halogenation reaction. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.
Attachment of the Methylamine Group: The final step involves the attachment of the methylamine group to the benzodioxin ring. This can be achieved through a nucleophilic substitution reaction using methylamine and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzodioxin derivatives.
Applications De Recherche Scientifique
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine
- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine
Uniqueness
(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methylamine is unique due to the presence of the fluorine atom at the 6th position and the methylamine group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, while the methylamine group contributes to its biological activity.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
1-(6-fluoro-4H-1,3-benzodioxin-8-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H12FNO2/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3,12H,4-6H2,1H3 |
Clé InChI |
HOFNNXXLCHBBKF-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC2=C1OCOC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


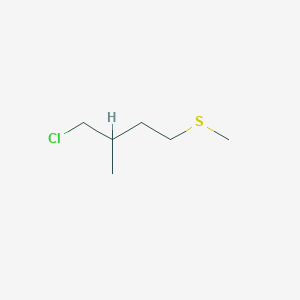

![1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13186632.png)
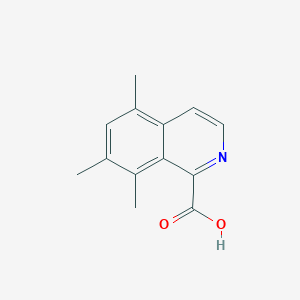
![3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13186634.png)
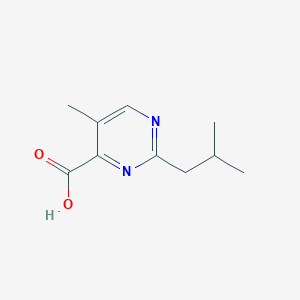
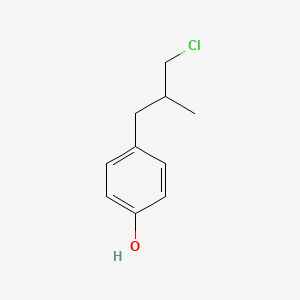
![4-propoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13186661.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)

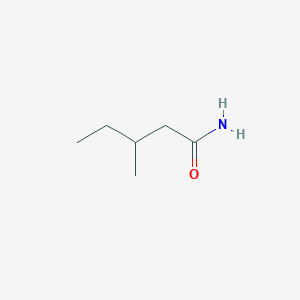


![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)
